molecular formula C16H13N3O2S B2815508 (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1251688-45-5

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2815508
CAS No.: 1251688-45-5
M. Wt: 311.36
InChI Key: MPHTZSNKIVEUSJ-UHFFFAOYSA-N
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Description

The compound (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures. It includes a 1,2,4-oxadiazole ring, an azetidine ring, and a thiophene ring, making it a molecule of interest in various fields of chemical research due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Sulfoxides and sulfones: from oxidation of the thiophene ring.

    Amines: from reduction of the oxadiazole ring.

    Substituted phenyl derivatives: from electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: can be compared with other compounds containing similar functional groups:

The uniqueness of This compound

Properties

IUPAC Name

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(13-7-4-8-22-13)19-9-12(10-19)15-17-14(18-21-15)11-5-2-1-3-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHTZSNKIVEUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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